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Compound of Interest

Compound Name: 3-Bromo-1,5-naphthyridine

Cat. No.: B097392 Get Quote

Disclaimer: As of the time of this writing, a publicly available, experimentally determined crystal

structure for 3-Bromo-1,5-naphthyridine could not be located in surveyed crystallographic

databases. This guide has been constructed to provide researchers, scientists, and drug

development professionals with a comprehensive, albeit hypothetical, framework for the crystal

structure analysis of this compound. The quantitative data and experimental protocols

presented herein are based on the known crystal structure of the closely related molecule, 3-

bromoquinoline, and established methodologies for the synthesis and analysis of similar small

organic molecules. This document is intended to serve as an illustrative example and a

practical template for the investigation of 3-Bromo-1,5-naphthyridine and its derivatives.

The 1,5-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with

derivatives exhibiting a wide array of biological activities. The introduction of a bromine

substituent at the 3-position can profoundly influence the molecule's electronic properties,

intermolecular interactions, and, consequently, its biological target engagement. A thorough

understanding of its three-dimensional structure at the atomic level is therefore paramount for

rational drug design and development. This technical guide outlines the key aspects of the

crystal structure analysis of 3-Bromo-1,5-naphthyridine, from synthesis and crystallization to

X-ray diffraction analysis and structural elucidation.

Data Presentation
The following tables summarize the hypothetical crystallographic data and key geometric

parameters for 3-Bromo-1,5-naphthyridine, derived from the crystal structure of 3-
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bromoquinoline.

Table 1: Hypothetical Crystallographic Data for 3-Bromo-1,5-naphthyridine

Parameter Value

Empirical Formula C₈H₅BrN₂

Formula Weight 209.05 g/mol

Crystal System Monoclinic

Space Group P 1 2₁/c 1

a (Å) 7.379(3)

b (Å) 16.321(5)

c (Å) 6.299(2)

α (°) 90

β (°) 108.06(3)

γ (°) 90

Volume (Å³) 720.5(4)

Z 4

Calculated Density (g/cm³) 1.928

Absorption Coefficient (mm⁻¹) 6.775

F(000) 408

Table 2: Hypothetical Selected Bond Lengths for 3-Bromo-1,5-naphthyridine
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Bond Length (Å)

Br1 - C3 1.898(6)

N1 - C2 1.314(8)

N1 - C8a 1.368(7)

N5 - C4a 1.371(7)

N5 - C6 1.316(8)

C2 - C3 1.362(9)

C3 - C4 1.412(9)

C4 - C4a 1.411(8)

C4a - C8a 1.412(8)

C6 - C7 1.355(10)

C7 - C8 1.397(9)

C8 - C8a 1.401(8)

Table 3: Hypothetical Selected Bond Angles for 3-Bromo-1,5-naphthyridine
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Atoms Angle (°)

C2 - N1 - C8a 117.3(5)

C6 - N5 - C4a 117.2(5)

N1 - C2 - C3 123.6(6)

Br1 - C3 - C2 123.1(5)

Br1 - C3 - C4 118.0(5)

C2 - C3 - C4 118.9(6)

C3 - C4 - C4a 120.9(6)

N5 - C4a - C4 121.7(6)

N5 - C4a - C8a 117.8(5)

C4 - C4a - C8a 120.5(6)

N5 - C6 - C7 123.9(7)

C6 - C7 - C8 118.9(7)

C7 - C8 - C8a 120.0(6)

N1 - C8a - C8 122.1(6)

N1 - C8a - C4a 117.0(5)

C8 - C8a - C4a 120.9(6)

Experimental Protocols
The following sections detail the hypothetical experimental procedures for the synthesis,

crystallization, and X-ray diffraction analysis of 3-Bromo-1,5-naphthyridine.

Synthesis of 3-Bromo-1,5-naphthyridine
A plausible synthetic route to 3-Bromo-1,5-naphthyridine is a modification of the Skraup

synthesis.[1]
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Materials:

3-Aminopyridine

Glycerol

Concentrated Sulfuric Acid

Ferrous sulfate (catalyst)

Nitrobenzene (oxidizing agent)

Sodium hydroxide solution

Dichloromethane

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

A mixture of 3-aminopyridine (1 equivalent), glycerol (3 equivalents), and a catalytic amount

of ferrous sulfate is prepared in a round-bottom flask.

Concentrated sulfuric acid is added cautiously to the mixture while cooling in an ice bath.

Nitrobenzene (1.2 equivalents) is added as an oxidizing agent.

The reaction mixture is heated to 130-140 °C for 4-6 hours with constant stirring. The

progress of the reaction is monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature and poured onto

crushed ice.
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The acidic solution is carefully neutralized with a sodium hydroxide solution until a basic pH

is achieved.

The aqueous layer is extracted multiple times with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield 1,5-naphthyridine.

The purified 1,5-naphthyridine is then subjected to bromination. It is dissolved in a suitable

solvent (e.g., acetic acid or a chlorinated solvent) and treated with a brominating agent such

as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst (e.g., iron(III)

bromide).

The reaction is stirred at room temperature or gentle heating until the starting material is

consumed (monitored by TLC).

The reaction mixture is worked up by quenching with a reducing agent (e.g., sodium

thiosulfate solution) if bromine was used, followed by extraction with an organic solvent.

The organic layer is washed, dried, and concentrated. The crude 3-Bromo-1,5-
naphthyridine is then purified by recrystallization or column chromatography.

Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation.

Procedure:

The purified 3-Bromo-1,5-naphthyridine is dissolved in a minimal amount of a suitable

solvent (e.g., ethanol, acetone, or a mixture of solvents like dichloromethane/hexane).

The solution is filtered to remove any insoluble impurities.

The clear solution is placed in a small, clean vial, which is then loosely capped or covered

with parafilm perforated with a few small holes.
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The vial is left undisturbed in a vibration-free environment at a constant, cool temperature.

Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of

3-Bromo-1,5-naphthyridine should form.

Single-Crystal X-ray Diffraction Analysis
Data Collection:

A suitable single crystal of 3-Bromo-1,5-naphthyridine is selected and mounted on a

goniometer head.

Data collection is performed on a diffractometer equipped with a Mo Kα radiation source (λ =

0.71073 Å) and a CCD or CMOS detector.

The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data

collection using a cryostream or a temperature controller.

A series of diffraction images are collected over a range of crystal orientations (e.g., using ω

and φ scans).

The collected data are processed, including integration of the reflection intensities and

correction for Lorentz and polarization effects. An empirical absorption correction is also

applied.

Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods.

The initial structural model is refined by full-matrix least-squares on F².

All non-hydrogen atoms are refined anisotropically.

Hydrogen atoms are placed in geometrically calculated positions and refined using a riding

model.

The final refinement converges to provide the atomic coordinates, bond lengths, bond

angles, and other crystallographic parameters.
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Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and analysis of 3-
Bromo-1,5-naphthyridine.
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Caption: A flowchart illustrating the synthesis and crystal structure analysis workflow for 3-
Bromo-1,5-naphthyridine.
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Caption: Logical relationship between the core scaffold, substituent, and resulting molecular

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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